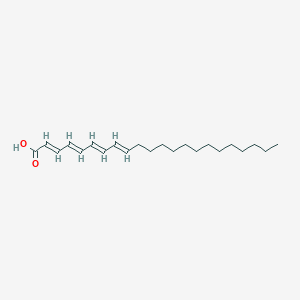
Docosa-2,4,6,8-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docosatetraenoic acid, also known as adrenic acid, is a naturally occurring polyunsaturated fatty acid. It is characterized by a 22-carbon chain with four cis double bonds located at the 7th, 10th, 13th, and 16th positions. This compound is an omega-6 fatty acid and is formed through the elongation of arachidonic acid. It is one of the most abundant fatty acids in the early human brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Docosatetraenoic acid can be synthesized through the elongation of arachidonic acid. The process involves the addition of two carbon units to the arachidonic acid chain, which is facilitated by elongase enzymes .
Industrial Production Methods: Industrial production of docosatetraenoic acid typically involves the extraction from natural sources, such as animal tissues, where it is present in significant amounts. The extraction process includes lipid extraction, purification, and concentration steps to isolate the desired fatty acid .
Chemical Reactions Analysis
Enzymatic Epoxidation
Adrenic acid undergoes regioselective epoxidation catalyzed by fungal unspecific peroxygenases (UPOs). In a study using Collariella virescens UPO (rCviUPO) and its variants (F88L and T158F), AdA was converted into mono-epoxides at the terminal (n-6) double bond with high efficiency:
This reaction highlights the enzyme’s preference for the distal double bond, a pattern observed across n-6 fatty acids. Minor byproducts included di-epoxides and hydroxylated derivatives.
β-Oxidation and Chain Shortening
Adrenic acid is metabolized via β-oxidation in mitochondria, particularly in testicular tissues:
-
Conversion to arachidonic acid : Rat testicular mitochondria shorten AdA by two carbons to produce arachidonic acid (20:4n-6), a key signaling molecule .
-
Enzymatic pathway : Mitochondrial β-oxidation enzymes (acyl-CoA dehydrogenase, enoyl-CoA hydratase) sequentially remove acetyl-CoA units.
Notably, direct elongation of AdA to docosapentaenoic acid (22:5n-6) was not observed in vitro, suggesting metabolic regulation at the mitochondrial level .
Incorporation into Lipid Fractions
Adrenic acid exhibits distinct distribution patterns in cellular lipid pools:
-
Triglycerides : Primary reservoir in testicular mitochondria (45–60% incorporation) .
-
Phospholipids : Preferential integration in liver microsomes (70–85%), facilitating membrane fluidity and signaling .
Structural Influence on Reactivity
The conjugated tetraene system (Δ2,4,6,8) enhances susceptibility to:
-
Peroxidation : Lipid radicals propagate along the carbon chain, generating reactive aldehydes (e.g., 4-hydroxy-2-nonenal).
-
Isomerization : Non-enzymatic cis-to-trans double-bond shifts under oxidative stress .
Key Research Findings
-
Epoxidation Specificity : UPOs selectively target the n-6 double bond, enabling scalable synthesis of epoxide derivatives .
-
Mitochondrial Retroconversion : AdA-to-arachidonic acid conversion is age-dependent, declining in older animals .
-
Therapeutic Potential : EDTs demonstrate anti-nociceptive effects, positioning AdA metabolites as targets for pain management .
Scientific Research Applications
Docosatetraenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.
Biology: It plays a crucial role in cell membrane structure and function.
Medicine: It is involved in the biosynthesis of dihomoprostaglandins and epoxydocosatrienoic acids, which have anti-inflammatory and vasodilatory properties.
Industry: It is used in the formulation of dietary supplements and functional foods.
Mechanism of Action
Docosatetraenoic acid exerts its effects through several mechanisms:
Molecular Targets: It targets enzymes involved in fatty acid metabolism, such as elongases and desaturases.
Comparison with Similar Compounds
Arachidonic Acid: A 20-carbon omega-6 fatty acid with four cis double bonds.
Eicosapentaenoic Acid: A 20-carbon omega-3 fatty acid with five cis double bonds.
Docosahexaenoic Acid: A 22-carbon omega-3 fatty acid with six cis double bonds.
Uniqueness: Docosatetraenoic acid is unique due to its specific structure and role in the early human brain. It is also distinct in its metabolic pathways, leading to the formation of unique bioactive compounds such as dihomoprostaglandins and epoxydocosatrienoic acids .
Properties
CAS No. |
27456-22-0 |
|---|---|
Molecular Formula |
C22H36O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E)-docosa-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h14-21H,2-13H2,1H3,(H,23,24)/b15-14+,17-16+,19-18+,21-20+ |
InChI Key |
FPRKGXIOSIUDSE-QQZRBXIRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















